

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Analysis of Pinocarvone

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Compound of Interest

Compound Name: Pinocarvone

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Abstract

This document provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **pinocarvone**, a bicyclic monoterpene of interest in natural product chemistry and drug discovery. Due to the limited availability of a single, comprehensive source with fully assigned experimental data in publicly accessible literature, this note combines available spectral information with standardized protocols for acquiring and interpreting NMR data for **pinocarvone** and related monoterpenes. The included protocols and workflows are designed to guide researchers in obtaining high-quality spectra for structural verification and further studies.

Introduction to Pinocarvone

Pinocarvone ($\text{C}_{10}\text{H}_{14}\text{O}$) is a bicyclic monoterpene ketone and a constituent of various essential oils, notably from plants like *Eucalyptus globulus* and in the pheromones of the Western Pine Beetle.^[1] Its unique bridged structure, derived from the pinane skeleton, makes it a valuable chiral building block in organic synthesis and a subject of interest for its potential biological activities. Accurate structural elucidation and purity assessment are critical for its application in research and development, for which NMR spectroscopy is the most powerful analytical technique.

^1H and ^{13}C NMR Spectral Data

The complete assignment of ^1H and ^{13}C NMR spectra for **pinocarvone** requires a combination of 1D and 2D NMR experiments. While comprehensive, fully assigned datasets are not readily available in singular, peer-reviewed publications, the following tables summarize the known chemical shifts. Researchers should perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm these assignments for their specific samples.

Table 1: ^1H NMR Spectral Data of **Pinocarvone**

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~2.6	m	-
H-4 α	~2.5	m	-
H-4 β	~2.1	m	-
H-5	~2.0	m	-
H-7 α	~2.7	m	-
H-7 β	~1.9	m	-
H-8 (CH ₃)	~1.4	s	-
H-9 (CH ₃)	~0.9	s	-
H-10a	~5.8	s	-
H-10b	~5.1	s	-

Note: The data presented is a compilation from various spectral databases and may not include detailed coupling constants. Experimental verification is recommended.

Table 2: ^{13}C NMR Spectral Data of **Pinocarvone**

Atom Number	Chemical Shift (δ , ppm)
C-1	~50.0
C-2	~150.0
C-3	~205.0
C-4	~30.0
C-5	~40.0
C-6	~41.0
C-7	~35.0
C-8 (CH ₃)	~26.0
C-9 (CH ₃)	~21.0
C-10	~115.0

Note: These are typical chemical shift values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols for NMR Analysis

The following protocols outline the steps for acquiring high-quality 1D and 2D NMR spectra of **pinocarvone**.

3.1. Sample Preparation

- **Sample Purity:** Ensure the **pinocarvone** sample is of high purity (>95%) for unambiguous spectral analysis. Purification can be achieved by column chromatography or distillation.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for monoterpenes.
- **Concentration:**
 - For ¹H NMR, dissolve 5-10 mg of **pinocarvone** in 0.6-0.7 mL of deuterated solvent.

- For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended.
- Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

3.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.

3.2.1. ^1H NMR Spectroscopy

- Experiment: 1D Proton (zg30)
- Spectral Width (SW): 12-16 ppm
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 2-5 seconds
- Number of Scans (NS): 8-16
- Pulse Angle: 30-45 degrees

3.2.2. ^{13}C NMR Spectroscopy

- Experiment: 1D Carbon with proton decoupling (zgpg30)
- Spectral Width (SW): 220-250 ppm
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2-5 seconds
- Number of Scans (NS): 1024 or more, depending on concentration.

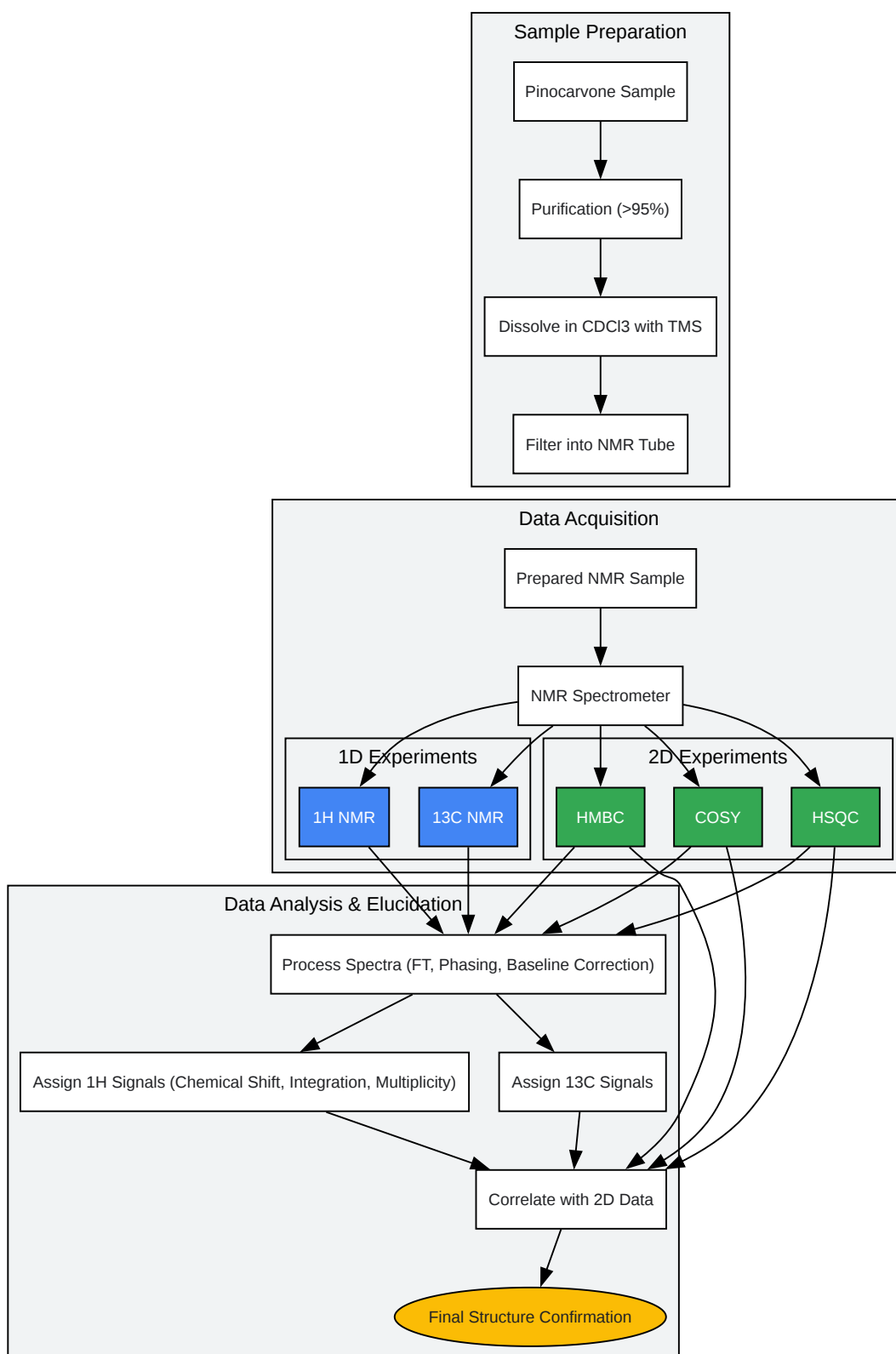
3.2.3. 2D NMR Spectroscopy for Structural Elucidation

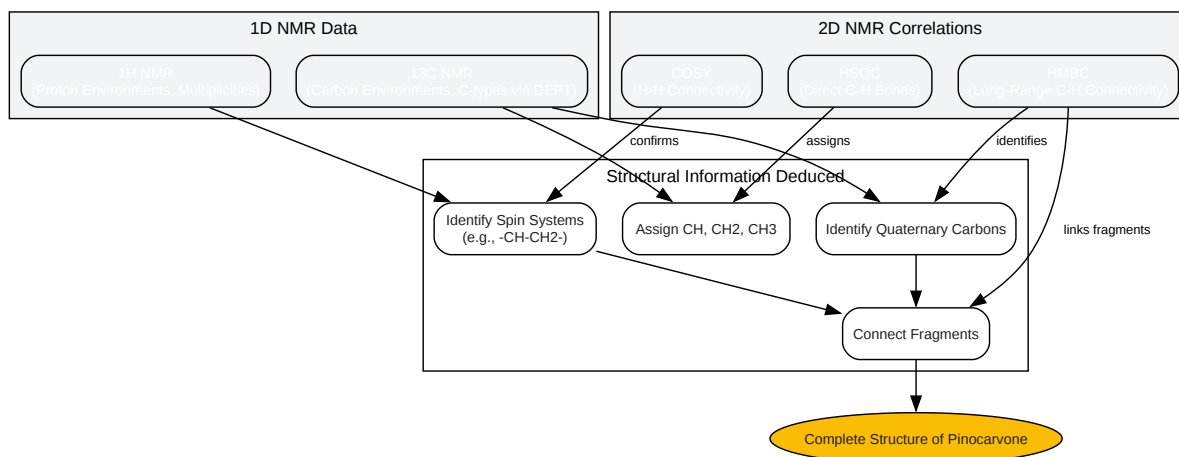
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are essential:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings and establish proton connectivity within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow from sample preparation to the final structural elucidation of **pinocarvone** using NMR spectroscopy.





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References

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